molecular formula C29H23N3O4S B11964413 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11964413
M. Wt: 509.6 g/mol
InChI Key: UZOGDQVIDGFYKJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar compounds to 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C29H23N3O4S

Molecular Weight

509.6 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C29H23N3O4S/c1-35-22-17-13-21(14-18-22)32-28(34)25-9-5-6-10-26(25)31-29(32)37-19-27(33)30-20-11-15-24(16-12-20)36-23-7-3-2-4-8-23/h2-18H,19H2,1H3,(H,30,33)

InChI Key

UZOGDQVIDGFYKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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